molecular formula C17H21N3O3 B12803051 5-Phenyl-5-(2-(1-piperidinyl)ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 1042-22-4

5-Phenyl-5-(2-(1-piperidinyl)ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B12803051
CAS No.: 1042-22-4
M. Wt: 315.37 g/mol
InChI Key: IEJANWYSGVNAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-5-(2-(1-piperidinyl)ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic compound that belongs to the class of pyrimidinetriones. This compound is characterized by its unique structure, which includes a phenyl group, a piperidinyl ethyl side chain, and a pyrimidinetrione core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-5-(2-(1-piperidinyl)ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-phenyl-2,4,6-trioxohexahydropyrimidine with 1-(2-chloroethyl)piperidine in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-5-(2-(1-piperidinyl)ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinyl ethyl side chain or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-Phenyl-5-(2-(1-piperidinyl)ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Phenyl-5-(2-(1-piperidinyl)ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2,4,6-trioxohexahydropyrimidine: Lacks the piperidinyl ethyl side chain.

    5-(2-(1-Piperidinyl)ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: Lacks the phenyl group.

Uniqueness

5-Phenyl-5-(2-(1-piperidinyl)ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to the presence of both the phenyl group and the piperidinyl ethyl side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1042-22-4

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

5-phenyl-5-(2-piperidin-1-ylethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C17H21N3O3/c21-14-17(13-7-3-1-4-8-13,15(22)19-16(23)18-14)9-12-20-10-5-2-6-11-20/h1,3-4,7-8H,2,5-6,9-12H2,(H2,18,19,21,22,23)

InChI Key

IEJANWYSGVNAOH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.